
5-Bromo-7-ethyl-1H-indazole
Overview
Description
5-Bromo-7-ethyl-1H-indazole is a substituted indazole derivative characterized by a bromine atom at position 5 and an ethyl group at position 7 of the indazole scaffold. Its molecular formula is C₉H₁₀BrN₂, with a molecular weight of 225.0 g/mol. The compound is synthesized via a two-step process involving bromination of an aniline precursor followed by alkylation with ethyl bromide, achieving a yield of 64% over two steps . Key spectral data include:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 7-ethyl-1H-indazole: One common method involves the bromination of 7-ethyl-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors such as 2-bromo-1-(2-ethylphenyl)hydrazine with suitable reagents under acidic or basic conditions to form the indazole ring.
Industrial Production Methods: Industrial production methods for 5-Bromo-7-ethyl-1H-indazole often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-7-ethyl-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives with modified electronic properties .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
- Studied for its antimicrobial properties against various bacterial and fungal strains .
Medicine:
- Explored as a lead compound in drug discovery programs targeting neurological disorders and inflammatory diseases .
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-7-ethyl-1H-indazole involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ethyl group contribute to its binding affinity and selectivity towards these targets. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Substituent Position Variations in Ethyl-Substituted Indazoles
The position of the ethyl group on the indazole ring significantly influences chemical and physical properties:
- NMR Shifts : The ethyl group’s chemical shift varies with substitution site (C7 vs. N1/N2), reflecting electronic environment differences. N1-ethylation (3a) results in a downfield shift (δ 1.45) compared to C7-ethyl (δ 1.34) .
- Yield and Reactivity : Lower yields for N1/N2-ethylation (31–40%) versus C7-ethylation (64%) suggest steric challenges or competing reaction pathways in N-alkylation .
- Polarity : Higher Rf for 3a (0.47) versus 3g (0.12) indicates reduced polarity when ethyl is at N1 .
Methyl- and Halogen-Substituted Analogues
Substituents like methyl, trifluoromethyl, and additional halogens alter electronic and steric profiles:
- Methyl vs. Ethyl : Methyl at C5 (6-Bromo-5-methyl-1H-indazole) lowers molecular weight (211.1 vs. 225.0) and may reduce steric hindrance compared to ethyl .
Functional Group Modifications
Alternative functional groups, such as nitro or benzyl, expand pharmacological applicability:
- Nitro Group : The nitro substituent in 5-Bromo-1-methyl-7-nitro-1H-indazole could alter metabolic pathways or act as a leaving group in further derivatization .
Biological Activity
5-Bromo-7-ethyl-1H-indazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The structure features a bromine atom and an ethyl group at the 7-position of the indazole ring, which is significant for its biological interactions.
Property | Details |
---|---|
Molecular Formula | C9H9BrN2 |
Molecular Weight | 213.09 g/mol |
Chemical Structure | Contains a bromine atom and an ethyl group at position 7 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Anticancer Activity
One of the primary areas of investigation for this compound is its anticancer potential. Studies have shown that it may inhibit specific kinases involved in cancer cell signaling pathways. For instance, it has been noted to affect apoptosis and cell cycle regulation in cancer cells.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the antiproliferative activity of various indazole derivatives, including this compound, against several human cancer cell lines. The results indicated that this compound could significantly inhibit the growth of cancer cells, with particular efficacy against leukemia and solid tumors.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 (leukemia) | 5.15 | Induces apoptosis via Bcl2 pathway |
A549 (lung) | 8.53 | Cell cycle arrest |
Hep-G2 (liver) | 6.57 | Inhibition of proliferation |
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer progression, potentially leading to reduced tumor growth.
- Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells by modulating proteins associated with the apoptotic pathway, such as Bcl-2 and Bax.
- Cell Cycle Regulation : It affects various phases of the cell cycle, leading to growth arrest in susceptible cancer cell lines.
Comparative Analysis with Other Indazole Derivatives
The biological activity of this compound can be compared with other indazole derivatives to highlight its unique properties:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
5-Bromo-4-chloro-1H-indazole | C7H4BrClN2 | Antimicrobial and anticancer properties |
5-Bromo-3-isopropyl-1H-indazole | C10H12BrN2 | Stronger anti-inflammatory effects |
This compound | C9H9BrN2 | Promising anticancer activity |
Future Directions in Research
Ongoing research is essential to fully elucidate the potential applications of this compound in drug development. Areas for future exploration include:
- Detailed Mechanistic Studies : Further investigation into the specific molecular pathways affected by this compound.
- In Vivo Studies : Testing its efficacy and safety in animal models to assess therapeutic potential.
- Combination Therapies : Evaluating its effectiveness in combination with other anticancer agents to enhance therapeutic outcomes.
Q & A
Q. What are the established synthetic routes for preparing 5-Bromo-7-ethyl-1H-indazole, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound involves multi-step methodologies:
- Transition metal-catalyzed cyclization : Palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or THF at 80–120°C facilitate indazole ring formation. Catalyst loading (1–5 mol%) and solvent polarity significantly impact reaction efficiency .
- Reductive cyclization : Sodium hydride or cesium carbonate in aprotic solvents (e.g., THF) promotes regioselective cyclization. Higher base strength improves yield but may increase side reactions .
- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures >95% purity. Yields typically range from 50–70% under optimized conditions .
Table 1 : Optimization of Synthetic Conditions
Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Pd-catalyzed cyclization | Pd(OAc)₂ (3 mol%), DMF | 110 | 65 | 95 |
Reductive cyclization | NaH, THF | 80 | 58 | 97 |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity. For example, the ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm, while aromatic protons appear downfield (δ 7.5–8.2 ppm) .
- X-ray crystallography : SHELXL refines crystal structures, revealing intermolecular interactions (e.g., C–H⋯O hydrogen bonding) that stabilize packing. Space group determination via SHELXT ensures accurate lattice parameter assignment .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 229.05) .
Q. How do crystallographic studies using SHELX programs inform structural optimization of derivatives?
Advanced Research Question
SHELX software (SHELXL, SHELXD) enables precise refinement of substituent geometry and electron density maps. For example:
- Twinning analysis : SHELXL detects twinning in crystals, resolving ambiguities in bromine/ethyl group orientations .
- Hydrogen bonding networks : Weak interactions (e.g., π–π stacking) are quantified, guiding solubility improvements via functional group modifications .
Case Study : A derivative’s low solubility was attributed to excessive aromatic stacking; introducing polar groups (e.g., –OH) disrupted stacking, enhancing bioavailability .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies arise from assay variability or substituent effects. Mitigation strategies include:
Standardized bioassays : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to isolate compound effects .
SAR profiling : Compare derivatives with incremental substituent changes (Table 2). For example, replacing ethyl with isopropyl reduces steric hindrance, improving kinase binding .
Meta-analysis : Statistical tools (e.g., Forest plots) identify trends across studies, accounting for publication bias .
Table 2 : Substituent Impact on Kinase Inhibition (IC₅₀, μM)
Derivative | R₁ (Position) | IC₅₀ (μM) | Source |
---|---|---|---|
This compound | Ethyl (7) | 12.3 | |
5-Bromo-7-methyl-1H-indazole | Methyl (7) | 28.7 | |
5-Bromo-7-isopropyl-1H-indazole | Isopropyl (7) | 8.9 |
Q. How can computational tools aid in retrosynthetic planning for novel this compound analogs?
Advanced Research Question
AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by mining reaction databases:
- Retrosynthesis modules : Prioritize routes with available precursors (e.g., 5-bromo-2-ethylaniline) and high atom economy .
- Docking simulations : Predict binding affinities for target enzymes (e.g., kinases), guiding substituent selection pre-synthesis .
Example : A methyl-to-ethyl substitution at position 7 was predicted to enhance hydrophobic interactions with a kinase’s ATP-binding pocket, confirmed via in vitro assays .
Q. What are the key considerations for designing stability studies of this compound under physiological conditions?
Advanced Research Question
- pH-dependent degradation : Monitor hydrolysis rates at pH 1.2 (stomach) vs. 7.4 (blood) using HPLC. Bromine’s electron-withdrawing effect slows degradation at acidic pH .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; halogenated indazoles often require amber vials for storage .
- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>150°C for most indazoles) .
Properties
IUPAC Name |
5-bromo-7-ethyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSIDFXINVIZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC2=C1NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610772 | |
Record name | 5-Bromo-7-ethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635712-49-1 | |
Record name | 5-Bromo-7-ethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-7-ethyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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